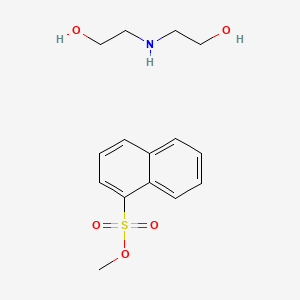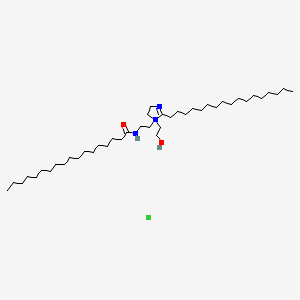
10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-methyl- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to a class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of sulfur and nitrogen atoms in its structure contributes to its distinctive chemical properties and reactivity .
Métodos De Preparación
The synthesis of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-methyl- involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include cyclization reactions, where smaller molecules combine to form the heterocyclic ring system. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in determining the yield and purity of the final product .
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for large-scale synthesis, and ensuring the consistency and quality of the compound. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The choice of reagents and reaction conditions, such as solvent, temperature, and pH, significantly influences the outcome of these reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-methyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA replication .
Comparación Con Compuestos Similares
When compared to similar compounds, 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-methyl- stands out due to its unique combination of sulfur and nitrogen atoms in the heterocyclic ring. Similar compounds include:
- 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 2-phenyl-
- 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-ethyl-
These compounds share a similar core structure but differ in the substituents attached to the ring, which can significantly impact their chemical properties and reactivity .
Propiedades
Número CAS |
88753-91-7 |
|---|---|
Fórmula molecular |
C12H11N3OS2 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
13-methyl-8,12-dithia-10,14,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |
InChI |
InChI=1S/C12H11N3OS2/c1-6-14-15-11(16)9-7-4-2-3-5-8(7)18-10(9)13-12(15)17-6/h2-5H2,1H3 |
Clave InChI |
HSNPGLNMBJOWJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=O)C3=C(N=C2S1)SC4=C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)












